2,6-Dimethylpyridine-3-sulfonic acid

Overview

Description

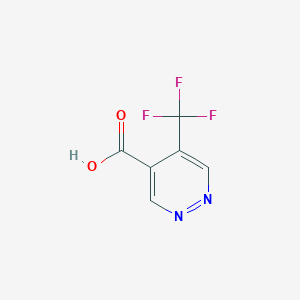

2,6-Dimethylpyridine-3-sulfonic acid is a chemical compound with the molecular formula C7H9NO3S . It contains 21 bonds in total, including 12 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, and 1 six-membered ring . It also features 1 hydroxyl group, 1 sulfonic (thio-/dithio-) acid, and 1 Pyridine .

Synthesis Analysis

The synthesis of 2,6-Dimethylpyridine-3-sulfonic acid involves the sulfonation of 2,6-dimethylpyridine . This process is similar to the sulfonation of pyridine as described by McElvain and Goese .Molecular Structure Analysis

The molecular structure of 2,6-Dimethylpyridine-3-sulfonic acid has been analyzed using single-crystal X-ray analysis .Chemical Reactions Analysis

2,6-Dimethylpyridine-3-sulfonic acid is of significant importance for biological and chemical reactions involving acid-base equilibria . It serves as an alternative to acetate buffer and is an excellent non-coordinating compound, which minimizes any metal-buffer interaction .Physical And Chemical Properties Analysis

The molecular weight of 2,6-Dimethylpyridine-3-sulfonic acid is 187.22 g/mol . It has a topological polar surface area of 75.6 Ų and a complexity of 244 . The compound has 1 hydrogen bond donor count and 4 hydrogen bond acceptor counts .Scientific Research Applications

Non-Coordinating Buffer System

2,6-Dimethylpyridine-3-sulfonic acid is identified as a promising non-coordinating buffer system. Its non-coordinating nature is crucial in studies involving hydrated metal ions, avoiding complex formation with metal ions or catalytic effects on reactions. This makes it an excellent alternative to traditional buffers like acetate buffer (Panneerselvam et al., 2000).

Catalyst in Chemical Synthesis

This compound serves as a catalyst in the solvent-free synthesis of various organic compounds. It is notably used in the synthesis of 12-aryl-8,9,10,12-tetrahydrobenzo[a]-xanthen-11-ones via a multi-component condensation process (Moosavi-Zare et al., 2013). Additionally, it catalyzes the synthesis of hexahydroquinolines, showcasing its versatility and efficiency in organic chemistry (Khazaei et al., 2013).

Probe for Acidic Properties of Metal Oxides

2,6-Dimethylpyridine-3-sulfonic acid is used as a probe to study the surface acidity of various metal oxides. Its adsorption characteristics provide insights into the types of surface acidity present in these materials (Morterra et al., 2001).

Application in Material Science

The sulfonic group in compounds like 2,6-Dimethylpyridine-3-sulfonic acid influences the solubility parameters and behavior of certain materials. For instance, its impact on the solubility behavior of poly(2,6-dimethyl-1,4-phenylene oxide) has been studied, highlighting its potential in designing new materials with specific solubility characteristics (Gong Chun-li et al., 2007).

Development of Heterogeneous Catalysts

The compound is used in the development of heterogeneous catalysts like sulfonic acid-functionalized silica-coated nano-Fe3O4 particles. These catalysts are efficient and magnetically separable, making them useful for various chemical reactions (Nemati et al., 2012).

In Analytical Chemistry

2,6-Dimethylpyridine-3-sulfonic acid has applications in analytical chemistry, particularly in the crystal structure analysis of various compounds. Its properties assist in the detailed investigation of molecular structures (Panneerselvam et al., 2000).

Safety and Hazards

properties

IUPAC Name |

2,6-dimethylpyridine-3-sulfonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3S/c1-5-3-4-7(6(2)8-5)12(9,10)11/h3-4H,1-2H3,(H,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLFGITBDEIUSLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)S(=O)(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60578093 | |

| Record name | 2,6-Dimethylpyridine-3-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60578093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

87655-41-2 | |

| Record name | 2,6-Dimethylpyridine-3-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60578093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(4-Chlorophenyl)-1H-pyrazol-1-YL]benzoic acid](/img/structure/B3058003.png)

![(3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol](/img/structure/B3058006.png)

![1H-Indole, 3,3'-[(4-chlorophenyl)methylene]bis[5-bromo-](/img/structure/B3058007.png)

![1-[4-(Ethoxymethyl)phenyl]methanamine](/img/structure/B3058008.png)